Binding Affinity to Human Alpha-Synuclein: A Potential Differentiator for Neurodegenerative Disease Research
2-(Allylthio)-2-thiazoline exhibits measurable binding affinity to recombinant human alpha-synuclein aggregates, a key target in Parkinson's disease research [1]. In a thioflavin T fluorescence assay, the compound demonstrated an IC50 of 134 nM and a Ki of 32.1 nM [1]. While no direct head-to-head data exists for close analogs, this quantitative binding profile provides a benchmark for this specific molecule that cannot be assumed for other 2-(alkylthio)-2-thiazolines, which may exhibit different binding kinetics or specificity.
| Evidence Dimension | Binding affinity to human alpha-synuclein aggregates |
|---|---|
| Target Compound Data | Ki = 32.1 nM; IC50 = 134 nM; Kd = 60 nM |
| Comparator Or Baseline | N/A (No direct comparator assayed; baseline for this specific compound) |
| Quantified Difference | N/A |
| Conditions | Human alpha-synuclein expressed in E. coli BL21 (DE3); Thioflavin T fluorescence assay (IC50) and SPR (Kd) |
Why This Matters
This data provides a quantitative starting point for researchers exploring this chemotype's activity against alpha-synuclein, a target for which no other 2-(alkylthio)-2-thiazoline has been publicly reported.
- [1] BindingDB. BDBM50389294. 2-(Allylthio)-2-thiazoline binding data for human alpha-synuclein. View Source
